![molecular formula C8H14O2 B13455224 {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methyl-7-oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
The synthesis of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Industrial production methods often involve the use of acid-promoted dehydration reactions .
Chemical Reactions Analysis
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the oxabicycloheptane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various natural products and bioactive compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and as a fragrance ingredient in perfumes.
Mechanism of Action
The mechanism of action of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases by reversible phosphorylation of serine and threonine residues, which modulates cellular transduction events such as T-cell activation and cell proliferation .
Comparison with Similar Compounds
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be compared with other similar compounds such as:
1,4-Cineole: Known for its use in fragrances and as a chiral building block.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share similar bicyclic structures and are used in various chemical and biological applications.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent and adhesion promoter.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-7-2-4-8(6-9,10-7)5-3-7/h9H,2-6H2,1H3 |
InChI Key |
OUTGNTZSLJTBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
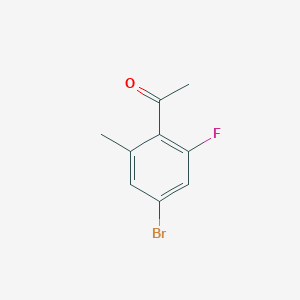
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
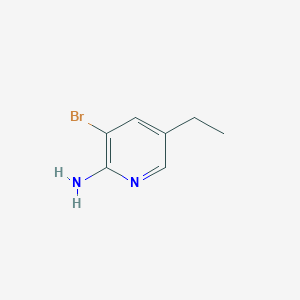

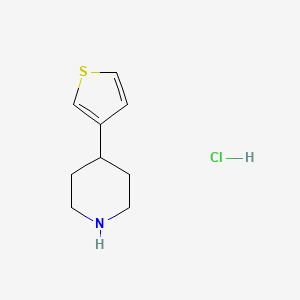
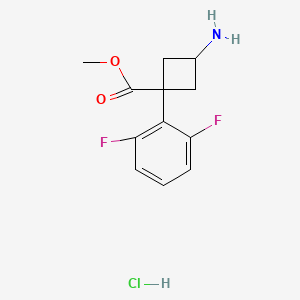
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
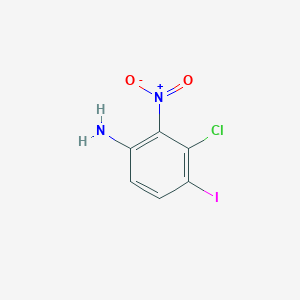

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
